6-Bromoflavone
Overview
Description
6-Bromo-2-phenyl-chromen-4-one, also known as 6-bromoflavone, is a mononuclear halogenated flavone. This compound belongs to the class of oxygen-containing heterocycles and is characterized by a chromen-4-one framework. It is a significant structural entity in medicinal chemistry due to its broad spectrum of biological and pharmaceutical activities .
Biochemical Analysis
Biochemical Properties
6-Bromoflavone has been shown to interact with the central benzodiazepine receptors, exhibiting a high affinity for these receptors . It is a member of a family of active flavonoids that have been found to possess a selective and relatively mild affinity for benzodiazepine receptors . These interactions suggest that this compound plays a significant role in biochemical reactions, particularly those involving the central nervous system .
Cellular Effects
At the cellular level, this compound has been found to influence cell function by modulating the activity of benzodiazepine receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these cellular processes suggests that it may have potential therapeutic applications, particularly in the treatment of conditions related to the central nervous system .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with benzodiazepine receptors . It has been suggested that this compound acts as a full agonist at these receptors . This interaction can lead to changes in gene expression and can influence the activity of various enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, it has been found that the compound’s induction of detoxification enzymes can vary depending on the concentration of the compound . This suggests that this compound’s stability, degradation, and long-term effects on cellular function may be dose-dependent .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages . For instance, at certain doses, this compound has been shown to have anxiolytic effects . The specific threshold effects, as well as any toxic or adverse effects at high doses, may vary depending on the specific animal model used .
Metabolic Pathways
These interactions can influence metabolic flux and metabolite levels
Transport and Distribution
It is known that flavonoids can interact with different subcellular locations to influence biological activity . This suggests that this compound may also interact with various transporters or binding proteins, influencing its localization or accumulation within cells and tissues .
Subcellular Localization
Given the known interactions of flavonoids with various subcellular locations , it is possible that this compound may also be directed to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-phenyl-chromen-4-one can be achieved through various methods. One common approach involves the bromination of flavanone. Another method includes the synthesis from 2′-hydroxychalcone dibromide . The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents.
Industrial Production Methods: Industrial production of 6-Bromo-2-phenyl-chromen-4-one often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-phenyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
6-Bromo-2-phenyl-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenyl-chromen-4-one involves its interaction with various molecular targets. It has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation. Additionally, it may interact with other cellular pathways, contributing to its anti-inflammatory and antimicrobial effects.
Comparison with Similar Compounds
- 6-Bromo-3-(4-bromo-phenyl)-chromen-2-one
- 6-Bromo-3-(2,4-dinitro-phenyl)-chromen-2-one
- 6-Bromo-3-methyl-4H-chromen-4-one
Comparison: 6-Bromo-2-phenyl-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other brominated chromen-4-one derivatives, it exhibits a broader range of pharmacological effects, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOZDKMXSPAATL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332792 | |
Record name | 6-Bromoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218-80-0 | |
Record name | 6-Bromoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-phenyl-(4H)-4-benzopyranone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-bromoflavone exert its anxiolytic effects?
A1: this compound exerts its anxiolytic effects by binding to central benzodiazepine receptors (BZR). [, ] Specifically, it acts as a full agonist at these receptors, meaning it elicits the same maximal biological response as the endogenous ligand. [] BZRs are a subclass of GABAA receptors, which mediate the inhibitory effects of the neurotransmitter GABA in the brain. By binding to BZRs, this compound enhances the effects of GABA, leading to reduced neuronal excitability and anxiolytic effects. []
Q2: What is the structural characterization of this compound?
A2: this compound is a synthetic derivative of flavone, a naturally occurring flavonoid.
Q3: How does the structure of this compound influence its activity at benzodiazepine receptors?
A3: The position of the bromine atom on the flavone skeleton is crucial for the binding affinity of this compound to benzodiazepine receptors. [] Research indicates that the presence of the bromine atom at the 6-position of the flavone ring is essential for high-affinity binding to the BZR. [] Modifying the flavone structure, such as introducing different substituents or changing their positions, can significantly impact the compound's affinity for BZRs and, consequently, its anxiolytic activity. [] This structure-activity relationship highlights the importance of specific structural features for optimal interaction with the target receptor.
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